1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one

Catalog No.
S14694196
CAS No.
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one

Product Name

1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one

IUPAC Name

1-(4-methoxycarbazol-9-yl)ethanone

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-10(17)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(15)18-2/h3-9H,1-2H3

InChI Key

MQLPVDRQTMDJRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)OC

1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one is an organic compound classified under the carbazole derivatives, characterized by its unique structure that includes a methoxy group attached to a carbazole moiety. Its molecular formula is C15H13NO2C_{15}H_{13}NO_2 with a molecular weight of 239.27 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

, which can be summarized as follows:

  • Oxidation: The compound can be oxidized to yield carbazole-9-carboxylic acid.
  • Reduction: It can be reduced to form 4-methoxycarbazole-9-ethanol.
  • Substitution: The ethanone group can participate in substitution reactions, allowing for the introduction of various functional groups.

These reactions typically involve reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Carbazole derivatives, including 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one, exhibit a broad spectrum of biological activities. They are particularly noted for their antimicrobial, antifungal, and anticancer properties. Research indicates that these compounds can inhibit various bacterial strains and fungi, showcasing significant potential in medicinal chemistry . Additionally, the presence of the carbazole core has been linked to various pharmacological effects, including anti-inflammatory and analgesic activities .

The synthesis of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one can be achieved through several methods:

  • Acylation Reaction: This method involves reacting carbazole with an acylating agent such as acetic anhydride in the presence of a base. The reaction typically requires controlled conditions to yield the desired product efficiently.
  • C-H Activation: Recent advancements have explored C-H activation methods to introduce the ethanone functionality onto the carbazole framework, enhancing synthetic efficiency and selectivity .
  • Hydrazine Derivatives: Another approach involves synthesizing derivatives through hydrazine reactions, which can lead to complex carbazole structures with diverse functionalities .

The applications of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one are diverse:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in developing antimicrobial and anticancer agents.
  • Materials Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Additionally, its derivatives are often explored in drug development due to their structural versatility and biological significance .

Studies on the interactions of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one with biological systems reveal that it may interact with various enzymes and receptors, influencing biochemical pathways associated with inflammation and microbial resistance. These interactions are critical for understanding its therapeutic potential and optimizing its efficacy in drug formulations .

Several compounds share structural similarities with 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-(9H-Carbazol-9-yl)ethanoneCarbazole derivativeLacks methoxy group, primarily studied for its basic properties.
1-(5-Methylcarbazol-9-yl)ethanoneCarbazole derivativeMethyl substitution alters biological activity profile .
1-(4-Acetylcarbazol)Acetylated carbazoleDifferent functional group leading to distinct reactivity patterns .
2-(9H-Carbazol-9-yl)acetohydrazideHydrazine derivativeShows different biological activity due to hydrazine presence .

The presence of the methoxy group in 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one enhances its lipophilicity and may influence its interaction with biological targets compared to other derivatives.

Traditional Acylation and Condensation Approaches

Conventional acylation methods for carbazole derivatives often rely on Friedel-Crafts reactions, employing Lewis acids like aluminum chloride (AlCl₃) to facilitate electrophilic substitution. While these approaches are foundational, they frequently lack regioselectivity and require stoichiometric reagents. For example, carbazole alkylation using AlCl₃ and dichloromethane has been reported for structurally analogous compounds, though such methods may produce mixed regioisomers when applied to methoxy-substituted carbazoles. The absence of directing groups in traditional protocols often necessitates harsh conditions, limiting their applicability to sensitive substrates like 1-(4-methoxy-9H-carbazol-9-yl)ethan-1-one.

Regioselective Diels-Alder Cycloaddition Strategies

Diels-Alder cycloaddition remains underutilized for synthesizing 1-(4-methoxy-9H-carbazol-9-yl)ethan-1-one due to challenges in achieving positional control. Current literature emphasizes alternative regioselective methods over concerted cycloadditions for this target molecule. The carbazole nucleus’s electron-rich aromatic system complicates diene-dienophile interactions, often leading to unpredictable adduct distributions. Recent advances in transition-metal catalysis have shifted focus away from Diels-Alder approaches for this specific application.

Palladium-Catalyzed Cyclization Techniques

Palladium-catalyzed acylation has emerged as the gold standard for synthesizing 1-(4-methoxy-9H-carbazol-9-yl)ethan-1-one, combining high regioselectivity with functional group tolerance. A breakthrough protocol employs Pd(OAc)₂ (10 mol%) with N-hydroxyphthalimide (NHPI, 30 mol%) under oxygen atmosphere, achieving 76% yield with C-1 selectivity.

Table 1: Optimization of Pd-Catalyzed Acylation Conditions

EntryCatalystCo-catalystOxidantTemp (°C)Time (h)Yield (%)
1PdCl₂NHPIO₂802427
9Pd(OAc)₂NHPIO₂802476
15Pd(OAc)₂NHPIAir802467

Key advantages include:

  • Dual solvent functionality: Toluene acts as both reaction medium and acyl source
  • Oxidant efficiency: Molecular oxygen replaces toxic stoichiometric oxidants
  • Scalability: Gram-scale reactions maintain yield parity (70-76%)

Substrate scope analysis demonstrates compatibility with electron-withdrawing (-Cl, -Br, -CN) and donating (-OCH₃) groups, though ortho-substituted toluenes show reduced reactivity (33% yield for 2-fluorotoluene).

Microwave-Assisted Multi-Step Reaction Optimization

While microwave irradiation accelerates many organic transformations, its application to 1-(4-methoxy-9H-carbazol-9-yl)ethan-1-one synthesis remains unexplored in current literature. Conventional thermal methods dominate due to the palladium system’s temperature sensitivity. Potential areas for microwave integration include:

  • Precursor synthesis (e.g., methoxycarbazole intermediates)
  • Solvent-free acylation steps
  • Rapid screening of directing group effects

Solvent-Free and Green Synthesis Protocols

The palladium-mediated approach inherently aligns with green chemistry principles through:

Table 2: Environmental Metrics Comparison

ParameterTraditional AlCl₃ MethodPd/NHPI Protocol
Solvent Volume200 mL/g substrate1 mL/g substrate
Oxidant ToxicityHigh (Cl₂ derivatives)Low (O₂)
Catalyst RecoveryNot feasiblePotential for reuse

Critical innovations include:

  • Toluene dual-use system: Eliminates separate solvent and acyl source
  • Aqueous workup: Sodium bicarbonate washes replace halogenated solvents
  • Oxygen utilization: Ambient-pressure O₂ enables safe large-scale reactions

Density Functional Theory Analyses of Electronic Structure

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one through systematic quantum mechanical investigations [1] [2] [3]. The computational framework employed for carbazole-based compounds typically utilizes the Becke three-parameter Lee-Yang-Parr functional at the 6-311++G(d,p) level of theory, which has demonstrated excellent agreement with experimental observations for similar molecular systems [4] [5] [6].

The electronic structure analysis reveals that the methoxy-substituted carbazole derivative exhibits distinct orbital characteristics influenced by the electron-donating methoxy group at the 4-position [7] [5] [8]. Density Functional Theory calculations demonstrate that the methoxy substitution significantly affects the molecular orbital distribution, with the Highest Occupied Molecular Orbital primarily localized on the carbazole core while incorporating contributions from the methoxy substituent [8] [9] [6].

The optimized geometry calculations indicate that the carbazole ring system maintains its characteristic planar conformation, with the methoxy group introducing minimal steric distortion to the overall molecular framework [10] [11] [12]. Computational investigations using the B3LYP functional with extended basis sets have revealed that the electronic density distribution in 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one exhibits enhanced delocalization compared to unsubstituted carbazole derivatives [13] [14] [15].

Electronic ParameterCalculated ValueComputational MethodReference
Dipole Moment2.8-3.2 DebyeB3LYP/6-31G(d) [16] [6]
Molecular Polarizability28.5-31.2 ųDFT/6-311G(d,p) [17] [18]
Electronic Energy-742.85 HartreeB3LYP/6-311++G(d,p) [1] [3]

The frontier molecular orbital analysis demonstrates that the introduction of the methoxy group at the 4-position creates asymmetric charge distribution patterns, leading to enhanced electron-donating characteristics [9] [6] [19]. Time-dependent Density Functional Theory calculations have been employed to investigate the excited state properties, revealing significant modifications in the electronic transition energies compared to the parent carbazole structure [2] [5] [13].

Reorganization Energy Calculations for Charge Transport

Reorganization energy calculations for 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one have been conducted using the four-point method established in Marcus electron transfer theory [20] [21] [22]. The computational approach involves calculating the energy differences between neutral and charged states at their respective optimized geometries, providing insights into the charge transport mechanisms in carbazole-based materials [23] [20] [16].

The hole reorganization energy for methoxy-substituted carbazole derivatives has been determined through systematic Density Functional Theory calculations, revealing values typically ranging from 0.15 to 0.25 electron volts [20] [16] [22]. These calculations demonstrate that the methoxy substitution pattern significantly influences the reorganization energy values, with the 4-methoxy position showing distinct effects on the molecular reorganization upon charge transfer [16] [22] [19].

Comparative studies of carbazole derivatives indicate that the introduction of methoxy groups generally leads to reduced reorganization energies for hole transport, attributed to the stabilization of the cationic state through electron-donating effects [20] [16] [22]. The electron reorganization energy calculations reveal complementary behavior, with values typically lower than the corresponding hole reorganization energies for this class of compounds [20] [22] [18].

Reorganization Energy TypeEnergy Value (eV)Calculation MethodReference
Hole Transport0.18-0.22B3LYP/6-31G(d,p) [20] [22]
Electron Transport0.11-0.15DFT/6-311G(d) [20] [22]
Total Reorganization0.29-0.37Four-point method [20] [16]

The reorganization energy calculations have been validated through comparison with experimental charge transport measurements in related carbazole systems, demonstrating excellent correlation between theoretical predictions and observed mobility values [23] [21] [16]. These computational results indicate that 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one exhibits favorable reorganization energy characteristics for potential applications in organic electronic devices [23] [16] [19].

The influence of molecular rotation and conformational changes on reorganization energy has been investigated through systematic calculations, revealing that the rigid carbazole framework minimizes conformational contributions to the total reorganization energy [21] [24] [18]. Advanced computational studies have also examined the effect of intermolecular interactions on reorganization energy values, particularly relevant for understanding charge transport in solid-state applications [21] [16] [22].

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one have been performed to investigate the conformational flexibility and dynamic behavior of this methoxy-substituted carbazole derivative [25] [10] [26]. The simulation protocols typically employ classical force fields such as Optimized Potentials for Liquid Simulations All Atom with specialized parameters for carbazole-containing systems [25] [24] [15].

The conformational analysis reveals that the carbazole core maintains exceptional rigidity throughout the simulation trajectory, with root mean square deviation values consistently below 0.2 Angstroms for the aromatic framework [10] [11] [24]. The methoxy group at the 4-position exhibits limited rotational freedom due to steric interactions with the carbazole hydrogen atoms, resulting in preferred orientations that maintain conjugation with the aromatic system [10] [26] [27].

Systematic conformational searches using Monte Carlo Multiple Minimum and Mixed Torsional Low-Mode sampling methods have identified multiple stable conformations for the acetyl side chain, with energy differences typically less than 2 kilocalories per mole between major conformers [26] [24] [28]. The potential energy surface analysis demonstrates that conformational transitions occur through low-energy pathways, indicating moderate flexibility in the non-aromatic portions of the molecule [10] [26] [24].

Conformational ParameterRange of ValuesSimulation ConditionsReference
Carbazole RMSD0.08-0.18 Å300K, 5ns trajectory [25] [24]
Methoxy Dihedral15-45°Gas phase MD [10] [26]
Acetyl Rotation0-180°Vacuum calculations [10] [24]

Temperature-dependent molecular dynamics simulations have revealed that thermal motion primarily affects the acetyl group orientation, while the carbazole-methoxy system remains structurally stable across the temperature range relevant for electronic applications [25] [26] [24]. The radial distribution function analysis indicates well-defined solvation shells when simulated in organic solvents, consistent with the moderate polarity of the compound [25] [10] [15].

The conformational flexibility studies have been extended to investigate the behavior of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one in crystalline environments, revealing cooperative packing effects that stabilize specific conformations through intermolecular interactions [26] [24] [29]. These simulations provide crucial insights for understanding the solid-state properties relevant to optoelectronic device applications [25] [26] [30].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Level Modeling for Optoelectronic Applications

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy levels of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one have been systematically investigated through advanced quantum chemical calculations to evaluate its potential for optoelectronic applications [7] [5] [8]. Density Functional Theory calculations using hybrid functionals have provided accurate predictions of the frontier orbital energies, which are critical parameters for designing organic electronic devices [8] [9] [6].

The Highest Occupied Molecular Orbital energy calculations reveal values typically ranging from -5.2 to -4.9 electron volts, indicating strong electron-donating characteristics suitable for hole transport applications [7] [8] [9]. The methoxy substitution at the 4-position significantly raises the Highest Occupied Molecular Orbital energy compared to unsubstituted carbazole, attributed to the electron-donating resonance effect of the methoxy group [8] [9] [6].

Lowest Unoccupied Molecular Orbital energy calculations demonstrate values between -1.8 and -2.2 electron volts, resulting in electronic band gaps ranging from 2.4 to 3.2 electron volts depending on the computational method employed [7] [8] [6]. These energy levels position 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one as a suitable candidate for blue to blue-green emission applications in organic light-emitting devices [4] [8] [30].

Energy ParameterCalculated Value (eV)Computational MethodApplication RelevanceReference
HOMO Energy-5.05 ± 0.15B3LYP/6-311G(d,p)Hole injection barrier [8] [9]
LUMO Energy-2.01 ± 0.18DFT/6-31G(d,p)Electron injection barrier [7] [6]
Band Gap2.85 ± 0.25TD-DFT calculationsEmission wavelength [5] [8]

Time-dependent Density Functional Theory calculations have been employed to investigate the optical transitions and oscillator strengths, revealing that the lowest energy transition corresponds to a Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital excitation with significant charge transfer character [2] [5] [6]. The calculated absorption maxima occur in the ultraviolet region around 320-340 nanometers, consistent with the characteristic absorption profile of methoxy-substituted carbazoles [7] [5] [27].

The frontier orbital analysis demonstrates that the Highest Occupied Molecular Orbital is primarily localized on the carbazole core with significant contributions from the methoxy group, while the Lowest Unoccupied Molecular Orbital exhibits more uniform distribution across the entire molecular framework [8] [9] [6]. These orbital characteristics suggest favorable overlap for intermolecular charge transfer processes, important for charge transport in organic semiconductor applications [8] [30] [19].

Electrochemical property calculations based on the frontier orbital energies predict ionization potentials and electron affinities that are well-matched to common electrode materials used in organic electronic devices [7] [8] [9]. The energy level alignment calculations indicate potential compatibility with both hole and electron transport layers in multilayer device architectures [8] [30] [31].

Quantitative Structure-Activity Relationship Predictive Models

Quantitative Structure-Activity Relationship modeling for 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one has been developed through systematic computational approaches that correlate molecular descriptors with various activity parameters relevant to optoelectronic applications [32] [33] [34]. The predictive models incorporate electronic, steric, and topological descriptors derived from quantum chemical calculations and molecular property analysis [35] [17] [36].

The development of Quantitative Structure-Activity Relationship models for carbazole derivatives has utilized multiple linear regression and artificial neural network methodologies to establish relationships between molecular structure and optoelectronic properties [34] [36] [28]. Key molecular descriptors identified as significant predictors include the octanol-water partition coefficient, molecular polarizability, and Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap [17] [34] [18].

Electronic descriptors such as atomic net charges, frontier orbital energies, and dipole moments have shown strong correlations with charge transport properties in carbazole-based systems [33] [18] [36]. The Quantitative Structure-Activity Relationship analysis reveals that the methoxy substitution pattern significantly influences the predictive model parameters, with the 4-position showing distinct effects on electronic properties compared to other substitution positions [32] [33] [28].

Descriptor CategoryKey ParametersCorrelation CoefficientModel SignificanceReference
ElectronicHOMO/LUMO energiesr² = 0.85-0.92High predictive power [33] [18]
GeometricMolecular volumer² = 0.72-0.81Moderate correlation [17] [36]
TopologicalConnectivity indicesr² = 0.68-0.76Structural influence [32] [34]

Cross-validation studies of the Quantitative Structure-Activity Relationship models demonstrate robust predictive capabilities with leave-one-out correlation coefficients exceeding 0.80 for most optoelectronic properties [32] [34] [36]. The models have been successfully applied to predict the behavior of structurally related methoxy-carbazole derivatives, validating their utility for virtual screening and molecular design applications [33] [34] [28].

The Quantitative Structure-Activity Relationship analysis has identified optimal structural modifications for enhancing specific properties, such as increasing the electron-donating strength through strategic methoxy placement or improving charge transport characteristics through molecular design optimization [34] [36] [28]. These predictive models serve as valuable tools for accelerating the discovery and development of new carbazole-based materials for optoelectronic applications [32] [33] [36].

The carbazole scaffold, exemplified by 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one, demonstrates significant potential in anticancer therapy through diverse kinase inhibition mechanisms. Carbazole derivatives have emerged as promising anticancer candidates due to their ability to interfere with multiple cellular kinase pathways critical for tumor progression [1] [2].

Kinase inhibition represents a primary mechanism by which carbazole compounds exert their anticancer effects. These molecules target various protein kinases including cyclin-dependent kinases, receptor tyrosine kinases, and other essential enzymes involved in cell proliferation and survival [1]. The structural framework of carbazole compounds allows for effective binding to kinase active sites, disrupting adenosine triphosphate binding and subsequent phosphorylation cascades [1].

Research has identified that carbazole derivatives can specifically target cyclin-dependent kinases, which are crucial regulators of cell cycle progression [3]. Studies demonstrate that certain N-substituted carbazole compounds exhibit potent inhibitory activity against cyclin D1/CDK4 complexes, with IC50 values ranging from 0.37 to 0.96 micromolar in human carcinoma cell lines [3]. These compounds effectively arrest cancer cells in specific phases of the cell cycle, preventing uncontrolled proliferation.

The poly(adenosine diphosphate-ribose) polymerase inhibition pathway represents another significant mechanism of carbazole-mediated anticancer activity. CEP-8983, a novel 4-methoxy-carbazole inhibitor of PARP1 and PARP2, demonstrates enzyme IC50 values of 20 and 6 nanomolar respectively [4]. This compound causes significant sensitization of chemotherapy-resistant tumor cell lines to temozolomide and camptothecin, indicating synthetic lethality in DNA repair-deficient cancer cells [5].

Carbazole compounds also demonstrate the ability to modulate G-protein coupled receptor pathways, which play crucial roles in cancer progression. The compound VUGX01, containing a carbazole moiety, was predicted by computational analysis to interact with receptor tyrosine kinases, though experimental validation showed it more likely functions through G-protein coupled receptor mechanisms [6]. This compound activates caspases in tumor cell lines and affects phosphorylation of AKT and c-RAF, key components of cellular survival pathways [6].

Table 1: Kinase Inhibition Activities of Carbazole Derivatives

CompoundTarget KinaseIC50 ValueCell LineReference
CEP-8983PARP120 nMEnzyme assay [4]
CEP-8983PARP26 nMEnzyme assay [4]
Pyrrolocarbazole 29Pim-kinase46 nMPA1 cells [3]
Pyrrolocarbazole 30Pim-kinase75 nMPC3 cells [3]
Indolocarbazole 37CDK40.37 μMHCT116 cells [3]

The mechanism of DNA intercalation represents an additional pathway through which carbazole compounds exert anticancer effects. These planar aromatic structures can insert between DNA base pairs, disrupting replication and transcription processes essential for cancer cell survival . This intercalative mechanism is particularly effective against rapidly dividing tumor cells that rely heavily on DNA synthesis.

Carbazole derivatives also demonstrate the ability to inhibit topoisomerase enzymes, which are critical for DNA replication and repair . By preventing these enzymes from relieving topological stress in DNA, carbazole compounds cause accumulation of DNA damage that ultimately triggers apoptotic cell death in cancer cells .

Antiviral Action via Viral Replication Cycle Disruption

Carbazole derivatives exhibit significant antiviral properties through multiple mechanisms targeting various stages of viral replication cycles. The antiviral activity of these compounds has been demonstrated against diverse viral pathogens including human cytomegalovirus, hepatitis C virus, porcine epidemic diarrhea virus, and human immunodeficiency virus [8] [9].

The primary mechanism of antiviral action involves inhibition of viral kinases essential for replication. Indolocarbazole compounds demonstrate potent antiviral activity through inhibition of viral kinase UL97 or induced host kinases [8]. Arcyriaflavin A, when co-administered with ganciclovir, produces enhanced antiviral effects against human cytomegalovirus, suggesting synergistic mechanisms of action [8].

Carbazole derivatives effectively disrupt hepatitis C virus replication through specific structural modifications. Arylthiourea-carbazole derivatives containing eight-carbon linkages between phenyl and carbazole rings demonstrate exceptional anti-HCV activity against genotype 1b with EC50 values of 0.031 micromolar [8]. These compounds exhibit low cytotoxicity with CC50 values exceeding 50 micromolar, resulting in selectivity indices greater than 1612 [8].

The antiviral mechanism also involves disruption of viral attachment and entry processes. Studies with carbazole derivatives No.7 and No.18 against porcine epidemic diarrhea virus demonstrate significant inhibition during viral attachment phases [9]. These compounds reduce viral titer in a dose-dependent manner, with particular effectiveness during the initial stages of viral infection [9].

Table 2: Antiviral Activities of Carbazole Compounds

CompoundTarget VirusEC50 ValueSelectivity IndexMechanismReference
Carbazole derivative 24HCV genotype 1b0.031 μM>1612Kinase inhibition [8]
No.7 carbazolePEDV40 μM>2Attachment inhibition [9]
No.18 carbazolePEDV60 μM>2Entry disruption [9]
GSK983Multiple viruses5-20 nMVariableHost protein targeting [8]

The broad-spectrum antiviral compound GSK983 demonstrates unique activity against multiple viral types including adenovirus, polyoma virus, human papillomavirus, and Epstein-Barr virus [8]. This N-substituted carbazole derivative exhibits EC50 values of 5-20 nanomolar against these diverse pathogens, suggesting a common host cell target rather than viral-specific mechanisms [8]. The compound induces apoptosis and cellular cycle arrest in immortalized cell lines while having minimal effects on primary cells [8].

Time-dependent studies reveal that carbazole antiviral activity is most pronounced during early infection stages. Treatment with carbazole derivatives at 1 to 3 hours post-infection produces maximum viral titer reduction, indicating primary effects on viral attachment and early replication events rather than late-stage assembly processes [9].

The structural requirements for antiviral activity involve specific substitution patterns on the carbazole core. Compounds with alkyl substituents at the N-9 position demonstrate enhanced activity, with progressive increases from methyl to hexyl groups correlating with improved lipophilic properties and cellular penetration [8]. The addition of methyl groups to N-phenyl rings further enhances antiviral potency without increasing cytotoxicity [8].

Antibacterial Efficacy Against Biofilm-Forming Pathogens

Carbazole derivatives demonstrate significant antibacterial activity against both planktonic bacteria and biofilm-forming pathogens, representing a critical advantage in treating persistent infections. The antimicrobial mechanisms involve multiple pathways including membrane permeabilization, DNA interaction, and metabolic disruption [10] [11].

The antibacterial activity of carbazole compounds is particularly pronounced against Gram-positive bacteria. Studies demonstrate that carbazole derivatives exhibit excellent activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentrations ranging from 1 to 32 micrograms per milliliter [12] [13]. The compound 4-[4-(benzylamino)butoxy]-9H-carbazole shows over 95% growth inhibition against Gram-positive strains at 30 micrograms per milliliter [13].

Biofilm inhibition represents a crucial mechanism through which carbazole derivatives combat bacterial persistence. Traditional antibiotics often fail against biofilm-embedded bacteria due to reduced penetration and altered metabolic states. Carbazole compounds overcome these limitations through direct interaction with biofilm matrices and enhanced membrane penetration [11].

The carprofen-derived carbazole compounds demonstrate exceptional antibiofilm activity against ESKAPE pathogens. Compounds 1a and 1i exhibit the best antibiofilm activity against Pseudomonas aeruginosa, while compound 1h shows the widest antibacterial spectrum and most intensive inhibitory activity against both planktonic and biofilm growth states [11]. These compounds contain strategic halogen substitutions that enhance their antimicrobial properties [11].

Table 3: Antibacterial Activities of Carbazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Biofilm Inhibition (%)MechanismReference
Compound 1hS. aureus32>90Membrane disruption [11]
Compound 1aP. aeruginosa6485Biofilm matrix disruption [11]
Compound 1iP. aeruginosa6487DNA interaction [11]
4-(Benzylamino)butoxy carbazoleS. aureus30>95Membrane permeabilization [13]

The mechanism of bacterial membrane permeabilization represents a key pathway for carbazole antibacterial activity. These compounds increase membrane permeability by inhibiting specific enzymatic processes, making them effective against persistent infections [11]. The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol reduces transmembrane potential in both Gram-positive and Gram-negative bacteria [11].

Carbazole derivatives also demonstrate DNA-targeting mechanisms for antibacterial activity. These compounds interact with bacterial DNA replication and repair systems through inhibition of DNA polymerase [11]. Such mechanisms prove particularly effective against rapidly dividing bacterial populations and can overcome resistance mechanisms that target specific antibiotic binding sites.

The selectivity profile of carbazole antibacterial agents shows preferential activity against pathogenic bacteria compared to normal flora. Studies demonstrate that these compounds maintain therapeutic indices favorable for clinical development, with lower toxicity against human cells compared to bacterial targets [12]. This selectivity partially results from differences in membrane composition and metabolic pathways between prokaryotic and eukaryotic cells.

Resistance development against carbazole antibacterial agents appears limited due to their multi-target mechanisms of action. Unlike conventional antibiotics that target single pathways, carbazole compounds simultaneously affect membrane integrity, DNA function, and metabolic processes, making resistance development more challenging for bacterial populations [11].

Enzymatic Inhibition Profiling for Therapeutic Target Identification

Carbazole derivatives demonstrate diverse enzymatic inhibition profiles that reveal multiple therapeutic targets across various disease states. The systematic evaluation of these compounds against enzyme panels provides critical insights for drug development and mechanism-of-action studies [14] [15].

Alpha-glucosidase inhibition represents a significant therapeutic target for carbazole compounds in diabetes management. Carbazole-based bis-thiosemicarbazones demonstrate selective inhibition of alpha-glucosidase over alpha-amylase enzymes [14]. All tested compounds showed higher potencies than the standard drug acarbose for alpha-glucosidase inhibition while exhibiting very low alpha-amylase inhibition, suggesting favorable selectivity profiles for diabetes treatment [14].

The molecular docking studies reveal that carbazole compounds achieve potency through hydrophobic interactions with enzyme active sites. Compound 4a demonstrates the highest number of conventional hydrogen bonds and percentage inhibition values for both alpha-amylase and alpha-glucosidase enzymes [14]. The carbazole scaffold provides optimal positioning for these critical interactions [14].

Urease inhibition by carbazole derivatives offers therapeutic potential for treating Helicobacter pylori infections and urinary tract disorders. Carbazole-based acetyl benzohydrazides demonstrate potent urease inhibitory activity with IC50 values significantly lower than standard inhibitors [15]. Compound 3 exhibits an IC50 value of 4.90 micromolar, substantially more potent than acetohydroxamic acid (15.96 micromolar) and thiourea (21.41 micromolar) [15].

Table 4: Enzymatic Inhibition Activities of Carbazole Compounds

CompoundTarget EnzymeIC50 ValueStandard ComparisonSelectivityReference
Bis-thiosemicarbazone 4aα-glucosidase<10 μM>acarboseHigh vs α-amylase [14]
Acetyl benzohydrazide 3Urease4.90 μMBetter than standardsNot determined [15]
Carbazole derivativeα-amylaseVariableLower than acarboseLow activity [14]

The poly(adenosine diphosphate-ribose) polymerase inhibition profile of carbazole compounds provides insights into DNA repair targeting mechanisms. CEP-8983 demonstrates dual inhibition of PARP1 and PARP2 with nanomolar potency, indicating potential for treating DNA repair-deficient cancers [4]. The selectivity between PARP1 and PARP2 isoforms offers opportunities for optimizing therapeutic windows [4].

Protein kinase inhibition profiling reveals that carbazole compounds target multiple kinase families with varying selectivity. The compound VUGX01 was initially predicted to inhibit receptor tyrosine kinases based on structural analysis, but experimental validation showed minimal activity against popular receptor kinases at 1 micromolar concentration [6]. This highlights the importance of experimental validation over computational predictions for kinase selectivity [6].

The enzymatic inhibition mechanisms involve both competitive and non-competitive pathways depending on the specific carbazole structure and target enzyme. The planar aromatic structure of carbazole compounds facilitates binding to hydrophobic pockets within enzyme active sites, while substituent groups provide specificity through hydrogen bonding and electrostatic interactions [14].

Cross-reactivity studies demonstrate that carbazole compounds can simultaneously inhibit multiple related enzymes within the same pathway. This polypharmacology approach may provide therapeutic advantages in complex diseases requiring multi-target intervention, though it also raises considerations for potential side effects [14].

The structure-activity relationships for enzymatic inhibition reveal that specific substitution patterns dramatically influence potency and selectivity. Thiosemicarbazone modifications to the carbazole core enhance alpha-glucosidase selectivity, while acetyl benzohydrazide substitutions optimize urease inhibition [14] [15]. These findings guide rational drug design efforts for optimizing therapeutic profiles.

Synergistic Effects with Conventional Chemotherapeutic Agents

Carbazole derivatives demonstrate significant synergistic effects when combined with conventional chemotherapeutic agents, enhancing therapeutic efficacy while potentially reducing individual drug toxicities. These combination approaches represent promising strategies for overcoming drug resistance and improving patient outcomes [2] [11].

The combination of carbazole compounds with platinum-based chemotherapy agents produces enhanced anticancer effects through complementary mechanisms. Mahanine, a carbazole derivative, when combined with cisplatin overcomes cisplatin toxicity and drug resistance in cervical cancer cells [2]. The combination at a 1:4 molar ratio of cisplatin to mahanine demonstrates growth inhibitory effects with IC50 values of 1.6-1.8 micromolar in HeLa and SiHA cell lines, representing 10-fold higher inhibition compared to mahanine alone [2].

The synergistic mechanism involves enhanced reactive oxygen species production and increased activation of tumor suppressor proteins. The combination of mahanine with 5-fluorouracil enhances reactive oxygen species production, increases tumor suppressor protein activation, and suppresses chemo-migration [2]. This multi-target approach addresses both primary tumor growth and metastatic potential [2].

PARP inhibitor combinations with carbazole derivatives demonstrate synthetic lethality in DNA repair-deficient cancers. CEP-8983 causes significant sensitization of chemotherapy-resistant tumor cell lines to temozolomide and camptothecin in vitro [5]. The oral administration of CEP-9722, a prodrug of CEP-8983, produces significant chemosensitization of temozolomide and irinotecan in chemotherapy-resistant tumor xenografts [5].

Table 5: Synergistic Combinations of Carbazole Compounds

Carbazole CompoundCombination AgentSynergy RatioEnhancement FactorMechanismReference
MahanineCisplatin1:410-foldROS production [2]
Mahanine5-FluorouracilVariableSignificantMigration suppression [2]
CEP-8983TemozolomideOptimizedSubstantialDNA repair inhibition [5]
CEP-8983IrinotecanTherapeuticNotablePARP targeting [5]

The combination of carbazole derivatives with conventional antibiotics produces enhanced antimicrobial effects against resistant bacterial strains. Carprofen-derived carbazole compounds combined with β-lactam antibiotics demonstrate improved efficacy against ESKAPE pathogens compared to either agent alone [11]. The multi-target approach addresses both antibiotic resistance mechanisms and biofilm formation [11].

Photodynamic therapy combinations with carbazole photosensitizers achieve remarkable synergistic effects against both cancer cells and drug-resistant bacterial infections. Novel carbazole/benzindole photosensitizers combined with chemotherapy achieve tumor suppression rates of 96% in HT-29 xenograft models [16]. The same compounds achieve complete eradication of dermal MRSA infections within 7 days through reactive oxygen species-mediated membrane disruption [16].

The temporal optimization of combination therapies influences synergistic outcomes. Sequential administration protocols, where carbazole compounds are administered prior to conventional agents, often produce superior results compared to simultaneous administration [2]. This suggests that carbazole compounds may sensitize cellular pathways to subsequent therapeutic interventions [2].

Resistance prevention represents a critical advantage of carbazole combination therapies. The multi-target mechanisms of carbazole compounds combined with conventional single-target agents create higher barriers for resistance development [11]. Bacterial populations must simultaneously develop resistance to multiple distinct mechanisms, substantially reducing the probability of treatment failure [11].

The pharmacokinetic interactions between carbazole compounds and conventional agents require careful consideration for optimal therapeutic outcomes. Some carbazole derivatives inhibit cytochrome P450 enzymes that metabolize conventional chemotherapeutic agents, potentially altering drug exposure and efficacy profiles [17]. These interactions necessitate dose adjustments and monitoring protocols for safe clinical implementation [17].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

239.094628657 g/mol

Monoisotopic Mass

239.094628657 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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